3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one is an organic compound that features a brominated pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one typically involves the following steps:
Amination: The brominated pyridine can then be reacted with an amine to introduce the amino group.
Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring, which can be achieved through various cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might convert the cyclohexenone moiety to a cyclohexanol derivative.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridines, cyclohexanones, and cyclohexanols.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Bromo-2-pyridinyl)amino]-2-cyclohexen-1-one
- 3-[(5-Methyl-2-pyridinyl)amino]-2-cyclohexen-1-one
- 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexanone
Uniqueness
The unique combination of a brominated pyridine ring and a cyclohexenone moiety in 3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H13BrN2O |
---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
3-[(3-bromo-5-methylpyridin-2-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-8-5-11(13)12(14-7-8)15-9-3-2-4-10(16)6-9/h5-7H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
NVAAQLSGHGQJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)NC2=CC(=O)CCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.